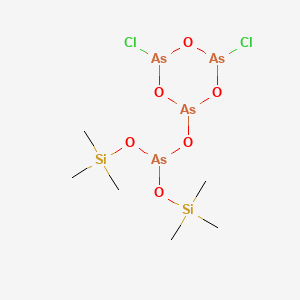
1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro- is a complex organoarsenic compound It is characterized by the presence of arsenic atoms bonded to oxygen and chlorine atoms, along with trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro- typically involves the reaction of arsenic trioxide with chlorinating agents in the presence of trimethylsilyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
As2O3+Cl2+(CH3)3SiCl→1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro-
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: Chlorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine or iodine.
Major Products Formed
Oxidation: Formation of arsenic pentoxide or other higher oxidation state compounds.
Reduction: Formation of arsenic trichloride or other lower oxidation state compounds.
Substitution: Formation of halogenated derivatives or functionalized arsenic compounds.
Applications De Recherche Scientifique
1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,2,4,6-Trioxatriphosphinane, 2,4,6-triolate 2,4,6-trioxide: A similar compound with phosphorus instead of arsenic.
2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphinane 2,4,6-trioxide: Another related compound with different substituents.
Uniqueness
1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro- is unique due to the presence of arsenic atoms and its specific structural arrangement. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
137823-42-8 |
|---|---|
Formule moléculaire |
C6H18As4Cl2O6Si2 |
Poids moléculaire |
612.96 g/mol |
Nom IUPAC |
(4,6-dichloro-1,3,5,2,4,6-trioxatriarsinan-2-yl) bis(trimethylsilyl) arsorite |
InChI |
InChI=1S/C6H18As4Cl2O6Si2/c1-19(2,3)17-10(18-20(4,5)6)16-9-14-7(11)13-8(12)15-9/h1-6H3 |
Clé InChI |
QSSIKHACAVFQFK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[As](O[Si](C)(C)C)O[As]1O[As](O[As](O1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



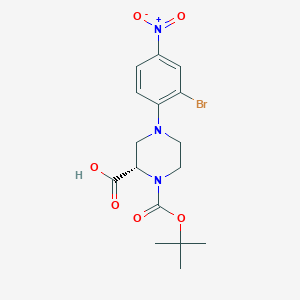
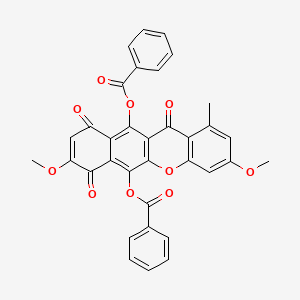

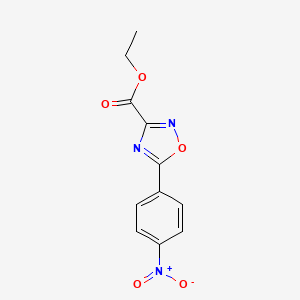
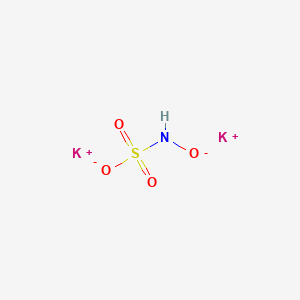
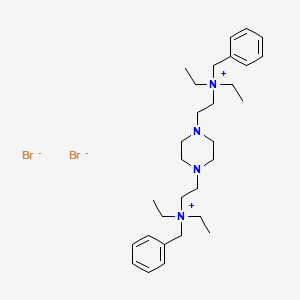


![2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13733648.png)

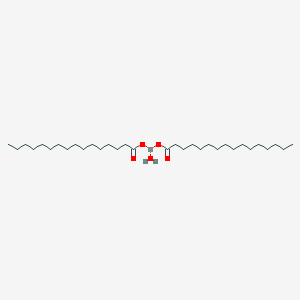
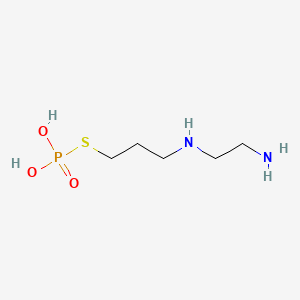
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)
